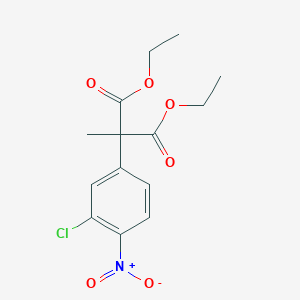![molecular formula C6H12O6Sb2 B7823594 2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane CAS No. 51138-28-4](/img/structure/B7823594.png)
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane is a complex organometallic compound featuring antimony atoms within its structure. This compound is notable for its unique bicyclic framework, which includes six oxygen atoms and two antimony atoms. It is primarily used in industrial applications, particularly as a catalyst in polymerization reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane typically involves the reaction of antimony trichloride with ethylene glycol under controlled conditions. The reaction proceeds as follows:
Reactants: Antimony trichloride (SbCl3) and ethylene glycol (C2H6O2).
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The temperature is maintained around 100°C.
Procedure: Antimony trichloride is slowly added to ethylene glycol with continuous stirring. The mixture is then heated to the desired temperature and maintained for several hours until the reaction is complete.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or acetone.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced safety and efficiency measures. Large-scale reactors equipped with temperature and pressure controls are used to ensure consistent product quality. The purification process may involve additional steps such as filtration and drying under reduced pressure to obtain a high-purity product.
化学反応の分析
Types of Reactions
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert antimony(V) back to antimony(III).
Substitution: The oxygen atoms in the bicyclic structure can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Nucleophiles: Halides (Cl-, Br-, I-) and other nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield antimony(V) oxides, while reduction with sodium borohydride can regenerate the original antimony(III) compound.
科学的研究の応用
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane has several applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of polyesters and other polymers.
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding metal-oxygen interactions.
Medicine: Research is ongoing into its potential use in antimony-based drugs, particularly for treating parasitic infections.
Industry: It is used in the production of flame retardants and as a stabilizer in certain plastic materials.
作用機序
The mechanism by which 2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane exerts its effects involves the coordination of antimony atoms with oxygen atoms in the bicyclic structure. This coordination facilitates various catalytic processes, particularly in polymerization reactions. The molecular targets and pathways involved include the activation of monomers and the stabilization of reaction intermediates.
類似化合物との比較
Similar Compounds
Antimony trioxide (Sb2O3): Used as a flame retardant and in the production of antimony-based compounds.
Antimony pentachloride (SbCl5): Used as a chlorinating agent and in organic synthesis.
Triphenylantimony (C18H15Sb): Used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane is unique due to its bicyclic structure with multiple oxygen atoms, which provides distinct catalytic properties not found in simpler antimony compounds. This structure allows for specific interactions with substrates, making it particularly effective in certain polymerization reactions.
特性
CAS番号 |
51138-28-4 |
|---|---|
分子式 |
C6H12O6Sb2 |
分子量 |
423.68 g/mol |
IUPAC名 |
2-[2-(1,3,2-dioxastibolan-2-yloxy)ethoxy]-1,3,2-dioxastibolane |
InChI |
InChI=1S/3C2H4O2.2Sb/c3*3-1-2-4;;/h3*1-2H2;;/q3*-2;2*+3 |
InChIキー |
JEPVJCOLPSALKN-UHFFFAOYSA-N |
SMILES |
C1CO[Sb]2OCCO[Sb](O1)OCCO2 |
正規SMILES |
C1CO[Sb](O1)OCCO[Sb]2OCCO2 |
物理的記述 |
Dry Powder |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![sodium;(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7823514.png)











